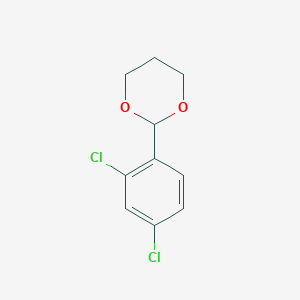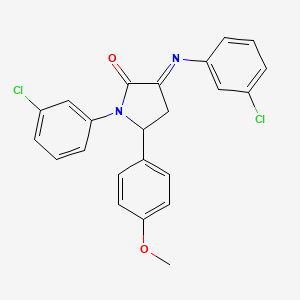
8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorine atom at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions on the quinoline ring. Dihydroquinolines, including this compound, are known for their applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones in the presence of catalysts. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and nitroethane in the presence of concentrated sulfuric acid . This method, however, requires high temperatures and can be quite violent.
Industrial Production Methods: In industrial settings, the synthesis of dihydroquinoline derivatives often employs heterogeneous catalytic condensation. For instance, the condensation of aniline with acetone using metal-exchanged tungstophosphoric acid supported on γ-Al2O3 has been shown to be effective . This method offers higher yields and more controlled reaction conditions compared to traditional methods.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antibacterial and antimalarial agent.
Wirkmechanismus
The mechanism of action of 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It is known to inhibit lipid peroxidation, which is a key pathway in its antioxidant activity . The compound can also interact with bacterial cell membranes, leading to disruption and antibacterial effects. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the chlorine atom at the 8th position.
8-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a bromine atom instead of chlorine.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Fully reduced form of the compound.
Uniqueness: 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in its mechanism of action .
Eigenschaften
CAS-Nummer |
7087-80-1 |
|---|---|
Molekularformel |
C12H14ClN |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
8-chloro-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-7,14H,1-3H3 |
InChI-Schlüssel |
OMWKZDJMMWLMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=CC=C2Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


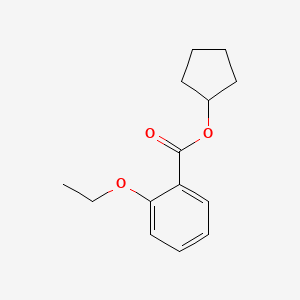
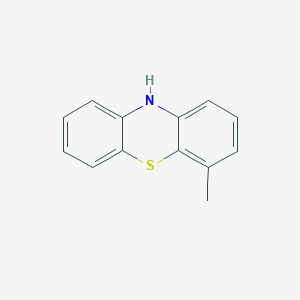

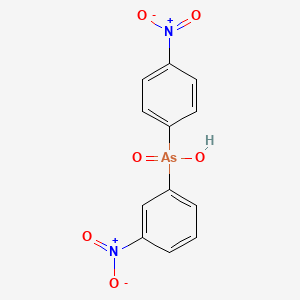
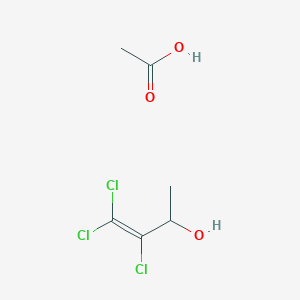



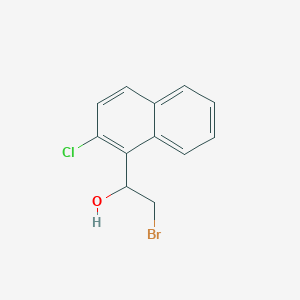
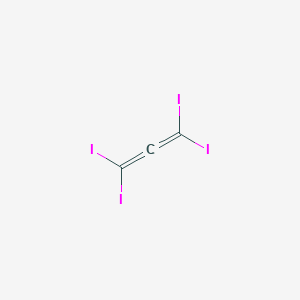
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
